3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione
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Overview
Description
3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione is a heterocyclic compound that features a fused ring system containing both benzene and thiazole rings. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarbonyl compound, followed by oxidative cyclization to form the bisthiazole ring system . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism by which Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d’]bisthiazole: A similar compound with a different ring fusion pattern, known for its electronic properties and applications in organic electronics.
2,6-Diphenylbenzo[1,2-d4,5-d’]bisthiazole: Known for its nonlinear optical properties and thermal stability.
Uniqueness
Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione is unique due to its specific ring fusion pattern and the presence of the dione functionality, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2S2/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHISFCSZOFBTGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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